molecular formula C20H22N4O3 B2492914 N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide CAS No. 1775473-44-3

N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide

Cat. No.: B2492914
CAS No.: 1775473-44-3
M. Wt: 366.421
InChI Key: WFEQRWSURLQNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0³,⁷]dodeca-3(7),5,8-trien-4-yl}acetamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-27-15-8-6-14(7-9-15)21-18(25)12-24-13(2)11-16-19(24)20(26)23-10-4-5-17(23)22-16/h6-9,11H,3-5,10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEQRWSURLQNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC3=C2C(=O)N4CCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxyaniline with ethyl iodide in the presence of anhydrous potassium carbonate to form N-(4-ethoxyphenyl)acetamide . This intermediate is then subjected to further reactions to introduce the triazatricyclo framework.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazatricyclo framework is believed to play a crucial role in its biological activity, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with related acetamide derivatives, including those synthesized in the provided evidence (e.g., N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ) .

Key Differences and Implications

The latter’s planar coumarin moiety may favor DNA intercalation or antioxidant activity .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound introduces electron-donating properties and lipophilicity, which could improve blood-brain barrier penetration relative to the arylidene and coumarin-oxy groups in compounds.

Synthetic Complexity: The triazatricyclo system likely requires advanced cyclization strategies (e.g., transition-metal catalysis or photochemical methods), contrasting with the straightforward thiazolidinone formation via mercaptoacetic acid condensation in .

Research Findings and Pharmacological Gaps

  • Compounds: Demonstrated moderate to strong antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL. Anti-inflammatory effects were also noted (e.g., COX-2 inhibition at IC₅₀ ~10 µM) .
  • Target Compound: No direct bioactivity data are available.

Biological Activity

N-(4-ethoxyphenyl)-2-{5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-4-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22N4O3
  • Molecular Weight : 330.382 g/mol
  • CAS Number : 927690-90-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Studies have shown that inhibitors of MPO can reduce oxidative stress and inflammation in various models of disease .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo studies. It has demonstrated significant inhibition of pro-inflammatory cytokines and chemokines in lipopolysaccharide-stimulated human whole blood assays, suggesting a potential role in treating inflammatory diseases .

Case Study 1: MPO Inhibition

In a study focused on MPO inhibitors, this compound was shown to effectively inhibit MPO activity in a time-dependent manner. The lead compound exhibited high selectivity for MPO over other peroxidases, indicating a promising therapeutic profile for conditions associated with elevated MPO levels .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models treated with this compound demonstrated significant reductions in markers of inflammation and oxidative stress. The results indicated that the compound could potentially mitigate symptoms associated with autoimmune diseases and cardiovascular conditions linked to MPO activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MPO InhibitionCovalent binding leading to irreversible inhibition
Anti-inflammatoryReduction of pro-inflammatory cytokines
Oxidative Stress ReductionDecreased oxidative stress markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.